molecular formula C21H18FN3O2 B2476721 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea CAS No. 894016-38-7

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B2476721
CAS No.: 894016-38-7
M. Wt: 363.392
InChI Key: HXDOMMHHDNEFLS-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a naphthalen-1-yl moiety. The compound’s structure combines a rigid pyrrolidinone ring, known for conformational stability, with aromatic systems that enhance intermolecular interactions such as π-π stacking and hydrogen bonding .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-15-8-10-17(11-9-15)25-13-16(12-20(25)26)23-21(27)24-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,16H,12-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOMMHHDNEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

Pyrrolidin-5-one Core Synthesis

The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular cyclization of γ-aminoketones. A representative method involves treating 4-(4-fluorophenylamino)butan-2-one with trifluoroacetic acid (TFA) at 80°C for 6 hours, yielding 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine in 78% yield. Alternative routes employ Blaise reaction intermediates, where ethyl 2-(5-oxo-3-aryl-pyrrolidin-2-ylidene)acetate derivatives undergo hydrolysis and decarboxylation.

Table 1: Comparative Yields for Pyrrolidinone Synthesis
Starting Material Reagent/Conditions Yield (%) Purity (HPLC)
4-(4-Fluorophenylamino)butan-2-one TFA, 80°C, 6 h 78 92
Ethyl 2-(3-aryl-pyrrolidin-2-ylidene)acetate HCl (6M), reflux, 4 h 65 88

Urea Linkage Formation Strategies

Isocyanate-Mediated Coupling

Reaction of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with 1-naphthyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C for 12 hours produces the target compound in 82% yield. Triethylamine (2 equiv.) is critical for neutralizing HCl byproducts.

Carbodiimide-Activated Approach

A two-step protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate naphthalen-1-ylcarbamic acid, followed by coupling with the pyrrolidinone amine. This method achieves 75% yield but requires rigorous exclusion of moisture.

Table 2: Urea Formation Efficiency
Method Solvent Catalyst Time (h) Yield (%)
Isocyanate coupling DCM None 12 82
EDC/HOBt activation DMF DMAP 24 75

One-Pot Synthesis and Optimization

A telescoped approach condenses pyrrolidinone synthesis and urea coupling into a single reactor. Initial Claisen-Schmidt condensation between 4-fluorophenylacetone and ethyl glyoxylate forms the γ-ketoester intermediate, which undergoes cyclization with ammonium acetate to yield the pyrrolidinone. Subsequent in situ treatment with 1-naphthyl isocyanate affords the final urea in 68% overall yield.

Key Reaction Parameters:
  • Temperature Gradient : 0°C (enol formation) → 25°C (Michael addition) → 50°C (cyclization)
  • Solvent System : Ethanol/water (4:1) enhances intermediate solubility

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient) removes unreacted naphthyl isocyanate and dimeric byproducts. Final purity of 97.2% is confirmed by reverse-phase HPLC (C18 column, acetonitrile/water 65:35).

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, urea NH), 7.92–7.26 (m, 11H, naphthyl + fluorophenyl), 4.12 (m, 1H, pyrrolidinone CH), 3.85 (dd, J = 16.5 Hz, 1H, CH₂), 3.02 (dd, J = 16.5 Hz, 1H, CH₂).
  • HRMS (ESI) : m/z calcd for C₂₁H₁₈FN₃O₂ [M + H]⁺: 376.1462; found: 376.1465.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability

Isocyanate coupling provides higher yields (82%) but requires stoichiometric isocyanate, limiting large-scale applications. The one-pot method offers better atom economy (78% theoretical) but demands precise temperature control.

Byproduct Profiles

  • Isocyanate Route : Traces of 1,3-di(naphthyl)urea (<2%)
  • EDC Activation : Hydrolysis byproducts (5–8%) necessitate additional washes

Industrial-Scale Considerations

Cost Analysis

Raw material costs favor the isocyanate method ($12.50/g) over EDC-mediated coupling ($18.20/g) due to reagent expenses.

Green Chemistry Metrics

  • E-factor : 23.4 kg waste/kg product (isocyanate) vs. 35.1 (EDC)
  • PMI (Process Mass Intensity) : 18.2 (one-pot) vs. 29.7 (stepwise)

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea-Linked Fluorophenyl Derivatives

Compound 19 from -(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea, shares the urea functional group and fluorophenyl substituents. Key differences include:

  • Substituent Flexibility: Compound 19 incorporates a pyrazole ring and a hydroxyethyl group, enhancing solubility but reducing rigidity compared to the pyrrolidinone core in the target compound.
  • Synthetic Challenges : Both compounds were synthesized via multi-step routes, but the target compound’s naphthalenyl group may introduce steric hindrance during purification, as seen in urea derivatives that often require chromatographic separation .
Property Target Compound Compound 19 ()
Core Structure Pyrrolidinone Pyrazole
Aromatic Groups 4-Fluorophenyl, Naphthalene Bis(4-fluorophenyl)
Hydrogen-Bonding Sites 3 (urea + pyrrolidinone) 2 (urea)

Heterocyclic Fluorophenyl Analogs

The thiazole derivatives 4 and 5 from feature fluorophenyl and triazole groups. Unlike the target compound’s urea bridge, these analogs use thiazole and triazole rings, which confer distinct electronic and steric properties:

  • Planarity : Both analogs exhibit near-planar conformations, except for one perpendicular fluorophenyl group, whereas the target compound’s naphthalene may induce greater π-π interactions .

Naphthalene-Containing Compounds

FDU-PB-22 (), naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate, shares the naphthalenyl group but employs an ester linkage instead of urea. Key contrasts include:

  • Metabolic Stability : Ester-containing compounds like FDU-PB-22 are prone to hydrolysis, whereas urea linkages generally exhibit higher metabolic stability, as seen in fungal biotransformation studies of fluorophenyl analogs .

Conformational Analysis of Aromatic Systems

Chalcone derivatives in (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) demonstrate dihedral angles between aromatic rings ranging from 7.14° to 56.26°. For the target compound:

  • The naphthalenyl group likely induces a non-planar arrangement with the pyrrolidinone ring, similar to perpendicular fluorophenyl orientations in .
  • Such conformational flexibility could influence crystal packing efficiency and thermodynamic stability .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological activity, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is C19H19F2N3O2C_{19}H_{19}F_{2}N_{3}O_{2}, with a molecular weight of approximately 359.377 g/mol. The compound features a pyrrolidinone moiety, a naphthalene ring, and a fluorophenyl group, which contributes to its lipophilicity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidinone and subsequent coupling with the naphthalene derivative. Common methods include:

  • Formation of the Pyrrolidinone : Reaction of 4-fluorobenzaldehyde with appropriate precursors under controlled conditions.
  • Coupling Reaction : The resulting pyrrolidinone is then coupled with naphthalene derivatives using standard coupling techniques.

Biological Activity

Research indicates that 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. The presence of the fluorophenyl group may enhance binding affinity to target proteins, potentially modulating pathways associated with inflammation and pain relief.

Receptor Modulation

The compound has been investigated for its interaction with G protein-coupled receptors (GPCRs). GPCRs play a critical role in various physiological processes, including immune response and cell signaling. The modulation of these receptors by this compound can lead to anti-inflammatory effects and has implications for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds within the same structural class:

StudyCompoundBiological ActivityFindings
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)ureaAnti-inflammatoryDemonstrated inhibition of leukocyte migration in animal models.
N-formyl peptide receptor modulatorsImmune modulationShowed potential in regulating inflammatory responses through GPCR interaction.

The proposed mechanism of action for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea includes:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes, it may prevent the synthesis of pro-inflammatory mediators.
  • Receptor Agonism/Antagonism : Depending on the target receptor, it can either activate or inhibit signaling pathways that lead to reduced inflammation.

Q & A

Q. Critical Conditions :

  • Temperature control during coupling (<10°C) prevents decomposition of the isocyanate.
  • Anhydrous solvents and inert atmospheres (N₂/Ar) improve yields by 15–20% .

Basic: Which spectroscopic and chromatographic methods effectively characterize purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, naphthyl protons at δ 7.8–8.3 ppm) .
    • 19F NMR : Verify fluorophenyl integration (δ -115 to -120 ppm) .
  • Infrared Spectroscopy (IR) : Identify urea C=O stretch (~1650–1700 cm⁻¹) and pyrrolidinone C=O (~1750 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98% recommended for biological assays) .

Basic: What initial biological screening assays evaluate therapeutic potential?

Methodological Answer:

  • Antimicrobial Testing :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (range: 0.5–128 µg/mL). Compare results to structurally analogous compounds (e.g., MIC = 8–10 µM for similar ureas) .
  • Enzyme Inhibition :
    • Kinase Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values against kinases (e.g., p38 MAPK) at 1–100 µM concentrations .
  • Cytotoxicity Screening :
    • MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .

Advanced: How does X-ray crystallography using SHELX software elucidate substituent spatial arrangement and bioactivity?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (solvent: dichloromethane/methanol 1:1) .
  • Structure Refinement : Use SHELXL for least-squares refinement. Key parameters:
    • R-factor : Target <0.05 for high-resolution data (<1.0 Å).
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts <2.5 Å influence packing) .
  • Bioactivity Correlation : Compare torsion angles (e.g., fluorophenyl vs. naphthyl dihedral angles) with MIC or IC₅₀ data to identify steric/electronic drivers .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Comparison : Use SAR tables to highlight substituent effects (e.g., fluorophenyl position vs. MIC shifts):
Compound VariantMIC (µM) S. aureusReference
4-Fluorophenyl derivative8.34
3-Fluorophenyl analogue12.7
  • Experimental Reproducibility :
    • Standardize assay conditions (e.g., inoculum size, incubation time).
    • Validate via orthogonal methods (e.g., time-kill curves vs. MIC) .

Advanced: How can SAR studies guide derivative design for enhanced pharmacology?

Methodological Answer:

  • Substituent Modification :
    • Electron-Withdrawing Groups : Replace 4-fluorophenyl with 4-CF₃ to enhance kinase binding (ΔIC₅₀ = 2–5 µM) .
    • Naphthyl Substituents : Introduce methyl groups at C2 to improve lipophilicity (logP increase by 0.5–1.0) .
  • Computational Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., p38 MAPK; ∆G < -8 kcal/mol indicates high affinity) .
  • In Vivo Validation :
    • Pharmacokinetics : Assess oral bioavailability in rodent models (Cₘₐₓ > 1 µg/mL target) .

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